molecular formula C25H22O10 B146155 Silybin B CAS No. 142797-34-0

Silybin B

Numéro de catalogue: B146155
Numéro CAS: 142797-34-0
Poids moléculaire: 482.4 g/mol
Clé InChI: SEBFKMXJBCUCAI-WAABAYLZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Extraction of Silybin B from Silybum marianum

Solvent Selection and Defatting

The extraction of this compound begins with the defatting of milk thistle seeds to remove non-polar impurities. Hexane is the solvent of choice for this step due to its efficacy in dissolving lipids and triglycerides without compromising flavonolignan integrity . In a typical protocol, powdered seeds are stirred in hexane at 500 rpm for three hours, achieving a defatted residue that is subsequently dried to evaporate residual solvent . Methanol emerges as the optimal extraction solvent for flavonolignans, yielding a 2.08% extraction efficiency when applied to defatted seeds under magnetic stirring for four hours . Recent advancements have also explored acetonitrile-based extraction, with a PRiME pass-through method demonstrating superior recovery rates for this compound when using 95% acetonitrile as the loading solvent .

Comparative Solvent Efficiency

The choice of solvent directly impacts the yield and purity of this compound. Methanol extracts contain a broader spectrum of flavonolignans, necessitating further purification, whereas acetonitrile-based methods reduce co-extraction of polar impurities . A comparative analysis of solvents is summarized in Table 1.

Table 1. Solvent Efficiency in this compound Extraction

SolventExtraction Yield (%)Purity (%)Key Impurities
Methanol2.0845–50Sugars, silychristin
Acetonitrile1.9260–65Silydianin

Purification and Isolation Techniques

Column Chromatography

After extraction, crude this compound is purified using multi-step column chromatography. Diaion HP-20 resin effectively removes high-polarity sugars, with water as the initial mobile phase, followed by methanol to elute flavonolignans . Subsequent silica gel chromatography with a chloroform-methanol gradient (90:10 to 70:30) separates this compound from its diastereoisomer, Silybin A . Fractions are monitored via thin-layer chromatography (TLC), with this compound exhibiting an Rf value of 0.38 in chloroform-methanol (85:15) .

Solid-Phase Extraction (SPE)

The PRiME pass-through method offers a rapid alternative for purifying this compound . Crude extract diluted in 95% acetonitrile is loaded onto a PRiME cartridge, which selectively retains hydrophobic contaminants. The eluate, enriched in this compound, is analyzed by UPLC-MS/MS, achieving a purity of 98.5% with a recovery rate of 92% .

Isomerization and Stereochemical Control

Cis-Trans Isomerization

This compound’s bioactivity is influenced by its stereochemistry, particularly the configuration at C-2, C-3, C-10, and C-11 . Lewis acid-catalyzed isomerization using BF3·OEt2 enables the conversion of 2,3-trans isomers to 2,3-cis forms, altering pharmacological properties . Quantum mechanical calculations suggest that this reaction proceeds via a carbocation intermediate, with the cis isomer exhibiting greater thermodynamic stability .

Isolation of Optically Pure this compound

Chiral separation using Sephadex LH-20 resolves this compound from its enantiomers, with the absolute configuration confirmed by electronic circular dichroism (ECD) . The 10,11-cis isomer displays a distinct Cotton effect at 290 nm, contrasting with the trans isomer’s peak at 275 nm .

Standardization and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this compound. A validated method from the British Pharmacopoeia employs a C18 column (250 × 4.6 mm, 5 µm) with a methanol-water-phosphoric acid (45:55:0.1) mobile phase at 1.0 mL/min . Detection at 288 nm ensures specificity, with this compound eluting at 12.3 minutes . Interday precision studies report a relative standard deviation (RSD) of <2%, affirming method robustness .

Table 2. HPLC Parameters for this compound Standardization

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseMethanol-water-phosphoric acid (45:55:0.1)
Flow Rate1.0 mL/min
Detection Wavelength288 nm
Retention Time12.3 min

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR and 13C-NMR spectra provide structural confirmation. This compound’s 1H-NMR profile includes characteristic signals at δ 6.68 (H-6), δ 5.92 (H-8), and δ 4.72 (H-23), while 13C-NMR reveals 42 distinct carbon resonances, including a conjugated ketone at δ 195.2 (C-4) .

Large-Scale Preparation and Industrial Relevance

Gram-Scale Isolation

Preparative HPLC facilitates gram-scale production of this compound. A semi-preparative C18 column (250 × 21.2 mm, 10 µm) with isocratic elution (methanol-water, 50:50) yields 98% pure this compound at a throughput of 200 mg/hour . This method is cost-prohibitive for industrial use, prompting exploration of countercurrent chromatography (CCC) as a scalable alternative .

Synthetic Approaches

Total synthesis of this compound via modified Julia-Kocienski olefination achieves a 15% overall yield, though microbial biotransformation using Aspergillus niger offers a more sustainable route, converting taxifolin to this compound with 40% efficiency .

Analyse Des Réactions Chimiques

Types de réactions

La silybine B subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, réduits et substitués de la silybine B .

Applications de la recherche scientifique

La silybine B a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

La silybine B exerce ses effets par plusieurs mécanismes:

Applications De Recherche Scientifique

Hepatoprotective Effects

Silybin B is primarily recognized for its hepatoprotective properties. Research indicates that it can mitigate liver damage caused by various factors, including toxins and diseases such as hepatitis and non-alcoholic fatty liver disease (NAFLD).

  • Mechanism of Action : this compound exhibits antioxidant activity, scavenging free radicals and inhibiting lipid peroxidation, which contributes to its protective effects on liver cells .
  • Clinical Evidence : A study involving patients with chronic hepatitis demonstrated that this compound, when administered in doses up to 600 mg, resulted in significant improvements in liver function markers without severe side effects .

Data Table: Hepatoprotective Studies of this compound

Study ReferencePopulationDosageOutcome
Chronic hepatitis patients600 mg/dayImproved liver function markers
Healthy volunteers240 mgPeak plasma concentration achieved in 2 hours

Anti-Inflammatory Properties

This compound has shown promise in reducing inflammation, particularly in autoimmune conditions.

  • Case Study : In an experimental model of multiple sclerosis (EAE), this compound significantly reduced disease severity by inhibiting dendritic cell activation and Th17 cell differentiation . This suggests potential applications in treating autoimmune diseases.

Data Table: Anti-Inflammatory Effects of this compound

Study ReferenceModelDosageResults
EAE mice10 mg/kg/dayReduced inflammation and demyelination

Cancer Therapeutics

Emerging research indicates that this compound may possess anticancer properties, particularly in prostate cancer.

  • Clinical Trials : A trial involving prostate cancer patients administered high doses of silybin-phosphatidylcholine (up to 20 g/day) showed that this compound could reach concentrations relevant for anticancer activity with minimal side effects .

Data Table: Anticancer Studies Involving this compound

Study ReferenceCancer TypeDosageFindings
Prostate carcinoma15-20 g/dayAnticancer concentrations achieved

Cardiovascular Health

This compound has been investigated for its potential cardiovascular benefits.

  • Mechanism : It has been shown to inhibit serine proteases involved in blood coagulation, suggesting a role in preventing thrombotic events .

Data Table: Cardiovascular Applications of this compound

Study ReferenceApplicationMechanism
Cardiovascular healthInhibition of serine proteases

Diabetes Management

Recent studies suggest that this compound may help manage diabetes through its action as a PPARγ agonist.

  • Research Insight : It has been indicated that this compound can enhance insulin sensitivity with fewer side effects compared to traditional thiazolidinediones used in diabetes treatment .

Data Table: Diabetes Management Studies with this compound

Study ReferenceApplicationFindings
Diabetes managementImproved insulin sensitivity

Activité Biologique

Silybin B, one of the principal flavonolignans derived from the milk thistle plant (Silybum marianum), has garnered significant attention in scientific research due to its diverse biological activities. This article provides a comprehensive overview of the biological effects, pharmacokinetics, and therapeutic potential of this compound, supported by relevant studies and data.

Overview of this compound

This compound is a diastereomer of silybin, which is often studied alongside its counterpart, Silybin A. Both compounds are components of silymarin, a standardized extract from milk thistle known for its hepatoprotective properties. The molecular structure of this compound contributes to its unique biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is absorbed more rapidly and to a greater extent than Silybin A. The following table summarizes key pharmacokinetic parameters:

ParameterSilybin AThis compound
C_max (μg/mL)1.0514.50
T_max (h)3.92.6
Half-life (h)2.22.9
Bioavailability (%)0.030.3

These findings indicate that this compound has a significantly higher bioavailability compared to Silybin A, which may enhance its therapeutic efficacy in clinical applications .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are critical in mitigating oxidative stress-related diseases. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against damage .

Hepatoprotective Effects

Numerous studies have highlighted the hepatoprotective effects of this compound. It has been shown to reduce liver inflammation and fibrosis in various models of liver disease. For example, in clinical trials involving patients with chronic hepatitis C and non-alcoholic fatty liver disease (NAFLD), this compound demonstrated significant improvements in liver function tests .

Anticancer Properties

This compound has been investigated for its potential role in cancer prevention and treatment. Preclinical studies suggest that it can inhibit the proliferation of cancer cells in various types, including prostate and breast cancer . A randomized controlled trial indicated that high doses of silybin-phosphatidylcholine were well tolerated by cancer patients and showed promising results in terms of plasma bioavailability .

Antiviral Activity

Recent research has also pointed to the antiviral properties of this compound, particularly against hepatitis C virus (HCV). In vitro studies have shown that it can inhibit HCV replication and reduce viral protein expression .

Case Studies

  • Clinical Trial on Hepatitis Patients : A study administered 600 mg doses of milk thistle extract containing this compound to patients with chronic liver disease. Results showed improved liver enzyme levels and reduced symptoms associated with liver dysfunction .
  • Cancer Prevention Study : In a presurgical study involving breast cancer patients, oral administration of Silybin was associated with reduced tumor markers and improved overall health metrics prior to surgery .

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing Silybin B in vitro?

  • Methodological Answer : Characterization should include high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. For new derivatives, elemental analysis is recommended. Ensure purity levels exceed 95% for biological assays. Experimental details must align with journal guidelines to ensure reproducibility, including solvent systems and reaction conditions .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation by working in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes. Store this compound in a cool, dry environment away from oxidizing agents. Safety protocols from SDS sheets should be strictly followed, including spill containment procedures .

Q. What analytical techniques are recommended for quantifying this compound purity?

  • Methodological Answer : Use UV-Vis spectroscopy for concentration determination (absorbance at 288 nm) and thin-layer chromatography (TLC) for preliminary purity checks. For high-resolution data, combine HPLC with diode-array detection (DAD) and compare retention times against certified standards. Report both gravimetric and spectroscopic purity metrics to meet journal requirements .

Q. How to ensure reproducibility in this compound experiments?

  • Methodological Answer : Document all experimental variables (e.g., temperature, solvent ratios, agitation speed). Use internal standards in assays to control for variability. Share raw data and detailed protocols in supplementary materials, adhering to guidelines for minimal compound characterization in the main manuscript .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on this compound be reconciled?

  • Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., animal models, dosing regimens). Use meta-analysis to compare bioavailability across studies, adjusting for factors like formulation (free vs. liposomal) or co-administered enhancers (e.g., piperine). Validate findings with in vitro-in vivo correlation (IVIVC) studies .

Q. What in vivo models are appropriate for studying this compound’s anti-inflammatory effects?

  • Methodological Answer : LPS-induced lung injury models in mice (e.g., C57BL/6 strain) are validated for assessing NF-κB and NLRP3 inhibition. Include endpoints like bronchoalveolar lavage cytokine levels (IL-1β, TNF-α) and histopathological scoring. Compare results to positive controls (e.g., dexamethasone) and use blinded analysis to reduce bias .

Q. How to design experiments to study this compound’s interaction with FOXM1?

  • Methodological Answer : Employ structure-based in silico screening for molecular docking (e.g., AutoDock Vina) followed by molecular dynamics (MD) simulations to validate binding stability. Use glioblastoma stem cell (GSC) models to assess senescence induction via β-galactosidase assays. Cross-validate with Western blotting for FOXM1 downstream targets (e.g., PLK1, CCNB1) .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodological Answer : Test nanoformulations (e.g., polymeric nanoparticles) or co-administration with absorption enhancers (e.g., bile salts). Use pharmacokinetic studies to measure Cmax and AUC in plasma. Compare oral vs. intraperitoneal administration routes, and analyze liver microsomal stability to assess first-pass metabolism .

Q. How to assess this compound’s impact on cellular senescence pathways?

  • Methodological Answer : Utilize senescence-associated β-galactosidase (SA-β-gal) staining in GSCs. Perform RNA sequencing to identify senescence-related gene expression (e.g., p21, p16). Validate with flow cytometry for cell cycle arrest (G1 phase) and ELISA for senescence-associated secretory phenotype (SASP) factors like IL-6 .

Q. How to address contradictory data on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Context-dependent outcomes may arise from dosage or cell type variations. Design dose-response studies in both normal and cancer cell lines, measuring ROS levels (e.g., DCFH-DA assay) and antioxidant enzyme activity (e.g., SOD, CAT). Use N-acetylcysteine (NAC) as a control to isolate redox mechanisms .

Q. Tables for Quick Reference

Parameter Recommended Method Key Reference
Purity AnalysisHPLC-DAD with C18 column
Structural Confirmation¹H/¹³C NMR in DMSO-d6
Bioavailability TestingPharmacokinetic AUC in Sprague-Dawley rats
Molecular DockingAutoDock Vina with FOXM1 DBD
Common Pitfalls Solution
Low solubility in aqueous buffersUse DMSO stocks ≤0.1% v/v with sonication
Inconsistent IC50 valuesNormalize to cell viability controls (MTT assay)
Batch-to-batch variabilitySource from certified suppliers (e.g., MedChemExpress)

Propriétés

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBFKMXJBCUCAI-WAABAYLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858697
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65666-07-1, 142797-34-0
Record name Silymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065666071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142797340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silibinin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SILIBININ B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/853OHH1429
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silybin B
Reactant of Route 2
Silybin B
Reactant of Route 3
Silybin B
Reactant of Route 4
Silybin B
Reactant of Route 5
Silybin B
Reactant of Route 6
Silybin B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.